Product packaging for Benzene, 1-(1-heptynyl)-2-methyl-(Cat. No.:CAS No. 64146-63-0)

Benzene, 1-(1-heptynyl)-2-methyl-

Cat. No.: B14495653
CAS No.: 64146-63-0
M. Wt: 186.29 g/mol
InChI Key: KIRBDEGMAYAQNZ-UHFFFAOYSA-N
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Description

Significance of Arylalkyne Scaffolds in Molecular Design

Arylalkyne scaffolds are prized in molecular design for their rigid, linear geometry, which allows for the precise spatial arrangement of functional groups. This structural rigidity is crucial in fields like medicinal chemistry, where the specific orientation of a molecule determines its interaction with biological targets. The alkyne unit can participate in a wide array of chemical transformations, including cycloadditions, metal-catalyzed cross-coupling reactions, and polymerizations, making arylalkynes versatile intermediates for building more complex structures. rsc.orglibretexts.org The incorporation of an arylalkyne moiety can significantly influence the electronic and photophysical properties of a molecule, leading to applications in organic electronics and materials science.

Role of Methyl-Substituted Aromatic Systems in Directing Chemical Reactivity

The presence of a methyl group on a benzene (B151609) ring, as in the "toluene" portion of Benzene, 1-(1-heptynyl)-2-methyl-, has a profound impact on the reactivity of the aromatic system. The methyl group is an electron-donating group through an inductive effect and hyperconjugation. researchgate.net This donation of electron density activates the benzene ring towards electrophilic aromatic substitution, making it more reactive than benzene itself.

Furthermore, the methyl group acts as an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions adjacent (ortho) and opposite (para) to the methyl group. rsc.orgnist.gov This directing effect is a consequence of the stabilization of the carbocation intermediates formed during the substitution at these positions. rsc.org In the case of Benzene, 1-(1-heptynyl)-2-methyl-, the methyl group at the 2-position influences the reactivity of the benzene ring in subsequent chemical transformations.

Overview of Synthetic Strategies for Complex Alkyne and Arene Architectures

The synthesis of complex molecules containing both alkyne and arene (aromatic) functionalities relies on a toolkit of powerful and versatile chemical reactions. One of the most prominent methods for the formation of a C(sp²)-C(sp) bond, the key linkage in arylalkynes, is the Sonogashira coupling reaction. libretexts.orgorganic-chemistry.orgwikipedia.org This reaction typically involves the coupling of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper(I) co-catalyst. libretexts.org

The synthesis of Benzene, 1-(1-heptynyl)-2-methyl- would likely employ a Sonogashira coupling between 1-heptyne (B1330384) and an ortho-substituted toluene (B28343) derivative, such as 2-iodotoluene (B57078) or 2-bromotoluene. rsc.org The reaction conditions, including the choice of catalyst, base, and solvent, can be fine-tuned to achieve high yields and selectivity. organic-chemistry.org More recent advancements have led to the development of copper-free Sonogashira protocols and the use of alternative coupling partners like aryl triflates. organic-chemistry.org These strategies are central to the construction of a vast library of substituted arylalkynes for various scientific applications.

Data on Benzene, 1-(1-heptynyl)-2-methyl- and Related Compounds

While specific experimental data for Benzene, 1-(1-heptynyl)-2-methyl- is not extensively available in the public domain, its properties can be inferred from data on closely related compounds. The following tables present a compilation of available data for the target compound and its structural analogs.

Table 1: Physical and Chemical Properties

PropertyValueCompoundSource
Molecular FormulaC₁₄H₁₈Benzene, 1-(1-heptynyl)-2-methyl--
Molecular Weight186.30 g/mol Benzene, 1-(1-heptynyl)-2-methyl--
Boiling Point161.85 °C (estimated)Benzene, 1-heptyl-2-methyl-Cheméo lookchem.com
logP (Octanol/Water Partition Coefficient)5.61 (estimated)Benzene, 1-heptyl-2-methyl-Cheméo lookchem.com

Table 2: Spectroscopic Data (Predicted/Inferred)

SpectroscopyExpected FeaturesRelated Compound for InferenceSource
¹H NMR Aromatic protons (multiplet, ~7.0-7.4 ppm), methyl protons (singlet, ~2.3 ppm), methylene (B1212753) protons adjacent to alkyne (triplet, ~2.4 ppm), other aliphatic protons (multiplets, ~0.9-1.6 ppm)1-Bromo-2-(p-tolylethynyl)benzene, 1-Ethyl-2-methylbenzene rsc.orgnih.gov
¹³C NMR Aromatic carbons (~120-140 ppm), alkyne carbons (~80-90 ppm), methyl carbon (~20 ppm), aliphatic carbons (~14-31 ppm)1-(Hept-1-yn-1-yl)-4-methoxybenzene, 1-Ethyl-2-methylbenzene rsc.orgnih.gov
IR Spectroscopy C≡C stretch (~2230 cm⁻¹), C-H stretch (aromatic, >3000 cm⁻¹), C-H stretch (aliphatic, <3000 cm⁻¹)1-(Hept-1-yn-1-yl)-4-methoxybenzene, Methylbenzene (Toluene) rsc.orgdocbrown.info

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H18 B14495653 Benzene, 1-(1-heptynyl)-2-methyl- CAS No. 64146-63-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

64146-63-0

Molecular Formula

C14H18

Molecular Weight

186.29 g/mol

IUPAC Name

1-hept-1-ynyl-2-methylbenzene

InChI

InChI=1S/C14H18/c1-3-4-5-6-7-11-14-12-9-8-10-13(14)2/h8-10,12H,3-6H2,1-2H3

InChI Key

KIRBDEGMAYAQNZ-UHFFFAOYSA-N

Canonical SMILES

CCCCCC#CC1=CC=CC=C1C

Origin of Product

United States

Mechanistic Investigations of Reactions Involving Benzene, 1 1 Heptynyl 2 Methyl Derivatives

Electrophilic Aromatic Substitution Dynamics on the Methylated Benzene (B151609) Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for functionalizing aromatic compounds. In the case of derivatives of "Benzene, 1-(1-heptynyl)-2-methyl-," the methyl group on the benzene ring plays a crucial role in directing the outcome of these reactions.

Role of the Methyl Group as a Directing and Activating Ortho/Para-Substituent

The methyl group is recognized as an activating group in electrophilic aromatic substitution, meaning it increases the rate of reaction compared to unsubstituted benzene. leah4sci.commsu.eduirjet.net This activation stems from the electron-donating nature of the alkyl group, which enriches the electron density of the benzene ring, making it more attractive to electrophiles. quora.comstackexchange.comjove.com The methyl group exerts its influence through two primary electronic effects: the inductive effect and hyperconjugation. quora.comstackexchange.com

The inductive effect involves the donation of electron density through the sigma bond connecting the methyl group to the aromatic ring. stackexchange.comjove.com Hyperconjugation, on the other hand, involves the delocalization of electrons from the C-H bonds of the methyl group into the pi system of the benzene ring. stackexchange.com Resonance structures can be drawn to illustrate how this effect specifically increases the electron density at the ortho and para positions relative to the methyl group. stackexchange.com Consequently, incoming electrophiles are preferentially directed to these positions. leah4sci.comquora.comstackexchange.com For instance, the nitration of toluene (B28343) (methylbenzene) predominantly yields ortho and para-nitrotoluene. libretexts.orglibretexts.org

Directing Effect of Methyl Group
Effect Description
Activating GroupIncreases the rate of electrophilic aromatic substitution compared to benzene. leah4sci.commsu.eduirjet.net
Ortho, Para-DirectorDirects incoming electrophiles to the positions adjacent (ortho) and opposite (para) to the methyl group. leah4sci.comquora.comstackexchange.com
Inductive EffectElectron-donating through the sigma bond. stackexchange.comjove.com
HyperconjugationDelocalization of C-H bond electrons into the benzene ring's pi system, increasing electron density at ortho and para positions. stackexchange.com

Detailed Analysis of Intermediate Carbocation Formation and Proton Removal

The mechanism of electrophilic aromatic substitution proceeds through a two-step process. msu.edubyjus.commasterorganicchemistry.comlibretexts.org The first and rate-determining step is the attack of the electrophile on the electron-rich aromatic ring, which disrupts the aromaticity and forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.edubyjus.commasterorganicchemistry.comuci.edu

In the case of a methyl-substituted benzene ring like that in "Benzene, 1-(1-heptynyl)-2-methyl-," the stability of this carbocation intermediate is key to understanding the ortho/para directing effect. When the electrophile attacks at the ortho or para position, one of the resonance structures of the resulting arenium ion places the positive charge on the carbon atom directly bonded to the methyl group. libretexts.orglibretexts.org This tertiary carbocation is particularly stabilized by the electron-donating inductive effect of the methyl group. jove.comlibretexts.orglibretexts.org In contrast, attack at the meta position does not allow for a resonance structure where the positive charge is located on the methyl-bearing carbon. libretexts.org As a result, the transition states leading to the ortho and para products are lower in energy, and these products are formed faster and in greater abundance. irjet.netlibretexts.org

Catalytic Activation and Transformation of the Alkyne Moiety

The 1-heptynyl group of "Benzene, 1-(1-heptynyl)-2-methyl-" provides a rich platform for a variety of catalytic transformations, particularly those involving soft metal catalysts that exhibit a high affinity for alkynes.

Gold(I)-Catalyzed Alkyne Activation Mechanisms

In recent years, gold(I) complexes have emerged as exceptionally effective catalysts for the electrophilic activation of alkynes. acs.orgurv.cat Due to relativistic effects, gold(I) complexes are highly π-acidic, allowing them to coordinate to the alkyne's triple bond and render it more susceptible to nucleophilic attack. acs.org This activation is highly selective for alkynes, even in the presence of other unsaturated functional groups like alkenes. nih.govacs.org The general mechanism involves the formation of a π-alkynyl complex, which enhances the electrophilicity of the alkyne. stackexchange.com

Gold(I)-Catalyzed Reactions
Reaction Type Description
Intramolecular AdditionNucleophiles within the same molecule add to the activated alkyne, forming cyclic structures. nih.govnih.gov
CycloisomerizationRearrangement of enynes (molecules with both an alkene and an alkyne) to form cyclic dienes and other complex structures. acs.orgacs.orgworldscientific.comresearchgate.net
Intramolecular Addition Reactions to Alkynes

The activation of the alkyne moiety in derivatives of "Benzene, 1-(1-heptynyl)-2-methyl-" by a gold(I) catalyst facilitates intramolecular addition reactions. nih.govnih.gov If a nucleophilic group is present elsewhere in the molecule, it can attack the activated alkyne, leading to the formation of a new cyclic structure. nih.gov For instance, intramolecular additions of alcohols, carbonyls, or other nucleophiles to the alkyne can lead to the synthesis of various heterocyclic compounds. acs.orgnih.gov The high activity of gold(I) catalysts in promoting C-O bond formation has been widely utilized in the intramolecular cyclization of alkynols. nih.gov

Cycloisomerization Pathways

Gold(I)-catalyzed cycloisomerization reactions of enynes (molecules containing both an alkene and an alkyne) are powerful methods for constructing complex molecular architectures. acs.orgworldscientific.com While "Benzene, 1-(1-heptynyl)-2-methyl-" itself is not an enyne, derivatives can be synthesized to undergo such transformations. The general mechanism involves the initial coordination of the gold(I) catalyst to the alkyne. acs.orgacs.org This is followed by an intramolecular attack of the alkene onto the activated alkyne, which can proceed through various pathways to form different cyclic products. acs.orgacs.org These reactions can be highly stereospecific, although the exact pathways and factors controlling the selectivity can be complex and are often influenced by the specific ligands on the gold catalyst and the structure of the substrate. acs.org

Electrophilic Addition to Arylalkynes

The reaction of arylalkynes, such as Benzene, 1-(1-heptynyl)-2-methyl-, with electrophiles is a fundamental process in organic synthesis. The mechanism of electrophilic addition to the carbon-carbon triple bond generally proceeds through a two-step pathway. libretexts.org Initially, the electron-rich π system of the alkyne acts as a nucleophile, attacking an electrophile (E⁺). libretexts.orgyoutube.com This attack results in the formation of a high-energy vinyl cation intermediate. youtube.com The stability of this intermediate is a crucial factor in determining the reaction's regioselectivity.

In the case of an unsymmetrical arylalkyne like 1-(1-heptynyl)-2-methyl-benzene, two potential vinyl cations can be formed. The electrophile can add to either the carbon atom adjacent to the aryl ring (α-carbon) or the carbon atom adjacent to the alkyl chain (β-carbon). The presence of the ortho-methylphenyl (o-tolyl) group significantly influences the carbocation stability. The aromatic ring can stabilize an adjacent positive charge through resonance. Therefore, the formation of the vinyl cation where the positive charge is on the α-carbon, allowing for delocalization into the benzene ring, is generally favored.

The general mechanism can be depicted as follows:

Electrophilic Attack: The alkyne's π electrons attack an electrophile (e.g., H⁺ from HBr), forming a new σ bond and a vinyl carbocation intermediate. libretexts.org

Nucleophilic Capture: A nucleophile (e.g., Br⁻) attacks the electron-deficient carbon of the vinyl cation, forming the final product. libretexts.org

Studies on similar aromatic systems show that the reaction environment, such as the presence of zeolite catalysts, can influence the reaction pathway, potentially involving concerted mechanisms alongside stepwise ones. nih.gov

Copper(I)-Catalyzed Processes

Copper(I) catalysts are versatile tools for mediating a variety of transformations involving arylalkynes. These processes often exhibit high selectivity and functional group tolerance under mild conditions.

Condensation and Bicycloaromatization Reactions

A notable application of copper(I) catalysis is the selective condensation and bicycloaromatization of two different arylalkynes. nih.govrsc.org This methodology allows for the direct synthesis of complex C–N axially chiral biaryl compounds. The reaction typically involves the coupling of an ortho-amino arylalkyne with an ortho-carbonyl arylalkyne in a ligand-free copper(I)-catalyzed system. nih.gov

For a derivative of Benzene, 1-(1-heptynyl)-2-methyl-, this reaction would require functionalization of the aromatic ring to introduce either an amino or a carbonyl group at a position ortho to the alkyne. The proposed mechanism involves several key steps:

Condensation: The amino group of one arylalkyne condenses with the carbonyl group of the second arylalkyne to form a C-N bond, creating an enamine or imine intermediate. nih.gov

Bicycloaromatization: A cascade of cyclization and aromatization steps follows, facilitated by the copper(I) catalyst. This process leads to the construction of new five- and six-membered aromatic rings. nih.govrsc.org

This tandem reaction is highly efficient, forming multiple C-C and C-N bonds in a single synthetic operation. nih.gov The use of copper(I) is critical for suppressing undesired side reactions and achieving high yields and selectivity. rsc.org

Formation and Reactivity of Enamine Intermediates

Enamines are versatile intermediates in organic synthesis, acting as potent carbon-based nucleophiles. wikipedia.orglibretexts.org They are typically formed through the acid-catalyzed condensation of a ketone or aldehyde with a secondary amine. wikipedia.orgmasterorganicchemistry.com For an arylalkyne like Benzene, 1-(1-heptynyl)-2-methyl-, formation of an enamine intermediate first requires its conversion to a corresponding ketone, for instance, through hydration of the alkyne to yield 1-(2-methylphenyl)heptan-2-one.

The mechanism of enamine formation from the resulting ketone proceeds as follows: masterorganicchemistry.comyoutube.com

Protonation and Addition: The carbonyl oxygen is protonated by an acid catalyst, activating it towards nucleophilic attack by a secondary amine.

Dehydration: The resulting carbinolamine intermediate undergoes proton transfer and subsequent elimination of a water molecule to form an iminium salt.

Deprotonation: A base removes a proton from the α-carbon, leading to the formation of the neutral enamine and regeneration of the acid catalyst. youtube.com

The resulting enamine possesses a nucleophilic β-carbon due to the electron-donating nature of the nitrogen atom, as depicted by resonance structures. wikipedia.org This nucleophilicity allows enamines to participate in a variety of reactions, including alkylations (Stork enamine alkylation) and acylations, providing a powerful method for forming new carbon-carbon bonds. libretexts.orgmasterorganicchemistry.com

Platinum-Catalyzed Oxidative Coupling Mechanisms

Platinum complexes are effective catalysts for various coupling reactions, including the oxidative coupling of alkynes. While specific studies on Benzene, 1-(1-heptynyl)-2-methyl- are not prevalent, the general mechanisms of platinum-catalyzed reactions provide insight into potential pathways. One such pathway is a cross-dehydrogenative coupling (CDC) reaction, which can form C-C bonds by coupling two C-H bonds, sometimes in the absence of an external oxidant. nih.gov

A plausible mechanism for the platinum-catalyzed oxidative coupling of an arylalkyne could involve the following steps, drawing parallels with known platinum-catalyzed processes like hydrosilylation and diborylation: mdpi.comrsc.org

Oxidative Addition/C-H Activation: The platinum(0) or platinum(II) catalyst could interact with the alkyne in several ways. It might activate a C-H bond on the aromatic ring or the alkyl chain, or it could undergo oxidative addition with another substrate in the reaction mixture.

Alkyne Coordination and Insertion: The arylalkyne coordinates to the platinum center. This is followed by migratory insertion of the alkyne into a platinum-hydride, platinum-alkyl, or platinum-aryl bond.

Reductive Elimination: The final step is the reductive elimination of the coupled product, which regenerates the active platinum catalyst, allowing it to re-enter the catalytic cycle.

Alternatively, the oxidation of platinum arylamide complexes has been shown to lead to C-C coupling, suggesting a pathway where the platinum center mediates the coupling of two aryl fragments. rsc.org In the context of Benzene, 1-(1-heptynyl)-2-methyl-, this could involve the formation of a platinum-aryl or platinum-acetylide intermediate, which then undergoes an oxidative coupling step, potentially with another molecule of the alkyne or a different coupling partner.

Mechanistic Step Description Relevant Analogy
Catalyst Activation Formation of the active platinum species.Chalk-Harrod Mechanism mdpi.com
Substrate Coordination The arylalkyne binds to the platinum center.Pt-catalyzed Hydrosilylation mdpi.com
Bond Activation/Insertion C-H activation or migratory insertion of the alkyne.Cross-Dehydrogenative Coupling nih.gov
Reductive Elimination Release of the coupled product and catalyst regeneration.General Catalytic Cycles whiterose.ac.uk

Iron-Catalyzed Hydrofunctionalization Processes

Iron, being an abundant and non-toxic metal, has emerged as a valuable catalyst for a range of organic transformations, including the hydrofunctionalization of alkynes. nih.govrsc.org These reactions add an H-X group (where X can be a silyl (B83357), halogen, or other functional group) across the triple bond.

Hydrometalation and Transmetalation Steps

The mechanism of iron-catalyzed hydrofunctionalization often involves hydrometalation, a key step where an iron-hydride species adds across the alkyne. For instance, in the iron-catalyzed hydrosilylation of internal alkynes, a Chalk–Harrod-type mechanism is considered plausible. rsc.org

The key steps in this proposed catalytic cycle are:

Oxidative Addition (Hydrometalation): A low-valent iron catalyst, such as an Fe(0) complex, reacts with a hydrosilane (H-SiR₃). This step involves the oxidative addition of the Si-H bond to the iron center, forming an iron(II) silyl hydride intermediate. This is a form of hydrometalation where the metal is iron. rsc.org

Alkyne Insertion: The alkyne, Benzene, 1-(1-heptynyl)-2-methyl-, coordinates to the iron center and subsequently inserts into the iron-hydride bond. This step determines the regioselectivity of the addition. The insertion can lead to two possible vinyl-iron intermediates.

Reductive Elimination: The final step is the reductive elimination of the vinyl and silyl groups from the iron center. This forms the C-Si bond of the vinylsilane product and regenerates the active Fe(0) catalyst. rsc.org

This two-electron pathway is supported by mechanistic investigations, including kinetic studies and radical trapping experiments, which help to rule out radical-based mechanisms in certain systems. rsc.org However, in other iron-catalyzed processes, such as hydrobenzylation, radical pathways involving metal-hydride hydrogen atom transfer (MHAT) have been proposed. chemrxiv.org The specific mechanism can be highly dependent on the ligands, the iron precursor, and the substrates involved.

Catalytic Cycle Step Description Key Intermediate
Oxidative Addition Addition of H-X (e.g., H-SiR₃) to the Fe(0) center.Iron(II) Hydride Species
Alkyne Insertion Addition of the Fe-H bond across the C≡C triple bond.Vinyl-Iron(II) Species
Reductive Elimination Formation of the C-X bond and regeneration of Fe(0).Final Product

Nucleophilic Pathways Relevant to Substituted Arylalkynes

Substituted arylalkynes, such as Benzene, 1-(1-heptynyl)-2-methyl-, exhibit diverse reactivity, including susceptibility to nucleophilic attack under specific conditions. While the electron-rich aromatic ring and the alkyne's triple bond are not inherently electrophilic, certain reaction pathways can induce nucleophilic attack. These pathways are crucial for the functionalization of arylalkynes and the synthesis of more complex molecular architectures. The nature of the substituent on the aromatic ring and the reaction conditions play a pivotal role in dictating the operative nucleophilic pathway.

One of the most significant nucleophilic pathways relevant to unactivated aryl halides proceeds through a highly reactive intermediate known as benzyne (B1209423). makingmolecules.comlibretexts.orglibretexts.org This pathway, often termed an elimination-addition mechanism, is distinct from the addition-elimination mechanism observed in aryl halides activated by strong electron-withdrawing groups. youtube.comlibretexts.org

Benzyne Intermediate Formation and Reactivity

Benzyne, or 1,2-dehydrobenzene, is a neutral, highly reactive intermediate characterized by a formal triple bond within the benzene ring. makingmolecules.comegyankosh.ac.in This "triple bond" is highly strained because one of its π-bonds is formed from the poor overlap of two sp2 hybridized orbitals external to the aromatic ring, making it exceptionally reactive. makingmolecules.com For derivatives like Benzene, 1-(1-heptynyl)-2-methyl-, the formation of a benzyne intermediate would typically require a precursor with a good leaving group, such as a halogen, positioned ortho to a hydrogen atom on the aromatic ring.

Formation of Benzyne Intermediates:

The generation of benzyne from an aryl halide precursor typically involves the action of a very strong base, such as the amide ion (NH₂⁻). makingmolecules.comorganicchemistrytutor.com The process is initiated by the deprotonation of the aromatic ring at the position ortho to the leaving group, followed by the elimination of the leaving group. makingmolecules.com

Several methods have been developed for generating benzyne intermediates under various conditions, as summarized in the table below.

Precursor TypeReagentsConditionsDescription
Aryl HalidesStrong bases (e.g., NaNH₂, KNH₂)High temperatures or in liquid ammoniaBase-induced dehydrohalogenation. libretexts.orgegyankosh.ac.in
1-bromo-2-fluorobenzeneMagnesiumMilder conditionsDehalogenation reaction. wikipedia.org
Anthranilic acidDiazotization (NaNO₂, HCl), then neutralizationMild conditionsDecomposition of the resulting diazonium salt. egyankosh.ac.inwikipedia.org
o-Silylaryl triflatesFluoride source (e.g., CsF, TBAF)Mild, safe conditionsFluoride-induced elimination. wikipedia.orgnih.gov
1H-BenzotriazoleHydroxylamine-O-sulfonic acid, then Lead(IV) acetateNearly quantitative yieldN-amination followed by oxidation. wikipedia.org

Reactivity of Benzyne Intermediates:

Once formed, the benzyne intermediate is a powerful electrophile and dienophile due to the low-lying LUMO of the strained alkyne. makingmolecules.comorganicchemistrytutor.com It rapidly undergoes reactions with available nucleophiles or dienes. fiveable.menumberanalytics.com The attack of a nucleophile on one of the carbons of the triple bond is a fast process, resulting in a carbanion that is subsequently protonated to yield the final product. makingmolecules.com

A key feature of reactions involving unsymmetrical benzynes is the potential for the formation of regioisomeric products. makingmolecules.comorganicchemistrytutor.com For a substituted benzyne derived from a molecule like Benzene, 1-(1-heptynyl)-2-methyl-, a nucleophile can attack either of the two carbons of the strained triple bond, leading to a mixture of products. libretexts.org

The high reactivity of benzynes makes them valuable in organic synthesis for constructing complex aromatic and polycyclic structures through various transformations. fiveable.menih.gov

Reaction TypeReactantProduct TypeDescription
Nucleophilic AdditionAmines, alkoxides, etc.Substituted arenesThe nucleophile adds across the benzyne triple bond. makingmolecules.comegyankosh.ac.in
[4+2] Cycloaddition (Diels-Alder)Dienes (e.g., furan, anthracene)Polycyclic aromatic compoundsBenzyne acts as a potent dienophile. organicchemistrytutor.comfiveable.menumberanalytics.com
Dimerization/TrimerizationBenzyneBiphenylene, TriphenyleneIn the absence of a trapping agent, benzyne reacts with itself. wikipedia.org
Insertion ReactionsC-H and C-C bondsComplex polycyclic compoundsBenzyne can insert into existing single bonds. numberanalytics.com

Theoretical and Computational Elucidation of Reaction Mechanisms

Theoretical and computational chemistry provides indispensable tools for understanding the intricate details of reaction mechanisms involving substituted arylalkynes. mdpi.com These methods allow for the characterization of transient species like intermediates and transition states that are often difficult or impossible to observe experimentally. mdpi.comnih.gov

Density Functional Theory (DFT) Studies on Reaction Pathways

Density Functional Theory (DFT) has become a powerful and widely used method for investigating the mechanisms of organic reactions, including those involving alkynes and their derivatives. mdpi.comnih.govnih.gov DFT calculations can accurately predict the geometries of reactants, intermediates, and products, as well as the energies of transition states, providing a detailed map of the reaction pathway. nih.govresearchgate.net

For reactions involving substituted arylalkynes, DFT studies can elucidate:

Reaction Energetics: By calculating the energies of all species along the reaction coordinate, DFT can determine the activation barriers for different potential pathways, helping to explain the observed product distribution. mdpi.comnih.gov

Regioselectivity: In reactions where multiple isomers can be formed, such as the addition of reagents to unsymmetrical alkynes, DFT can predict the most favorable reaction pathway by comparing the activation energies leading to each regioisomer. This has been applied to rhodium-catalyzed reactions of aryl(alkyl)alkynes, where electronic effects were found to control regioselectivity. nih.govnih.gov

Stereoselectivity: DFT can be used to model the transition states leading to different stereoisomers, explaining the origins of diastereoselectivity or enantioselectivity in asymmetric reactions. nih.gov

Reaction Mechanisms: DFT is instrumental in distinguishing between different possible mechanisms, such as stepwise versus concerted pathways or radical versus polar mechanisms. mdpi.comnih.gov Studies have explored various cycloaddition reactions and transition-metal-catalyzed couplings involving alkynes. nih.govrsc.org

Recent DFT studies on related systems have provided insights into various reaction types relevant to arylalkynes.

Reaction Type StudiedKey Mechanistic Insights from DFT
Rh(III)-Catalyzed Cyclization of N-arylnitrones with AlkynesElucidated a multi-step pathway involving C-H activation, alkyne insertion, and reductive elimination. Showed that regioselectivity is controlled by electronic effects of the alkyne. nih.gov
Iron-Catalyzed Cross-Coupling of Haloalkanes and Aryl GrignardsIdentified a FeI/FeII/FeIII catalytic cycle involving alkyl radical intermediates, explaining selectivity over β-hydrogen elimination. nih.gov
[3+2] Cycloaddition of Nitrile Oxides and AlkenesDistinguished between a stepwise radical-mediated pathway and a concerted cycloaddition, finding the radical mechanism to be more favorable. mdpi.com
Oxidative Addition of Aryl Halides to Palladium(0)Confirmed the stability of three-coordinate anionic Pd(0) intermediates and identified feasible pathways for C-I bond cleavage leading to cis-configured Pd(II) complexes. researchgate.net

Molecular Modeling of Intermediates and Transition States

Molecular modeling is crucial for visualizing the three-dimensional structures of short-lived intermediates and the transition states that connect them. youtube.com For reactions of Benzene, 1-(1-heptynyl)-2-methyl-, modeling can provide a structural basis for understanding reactivity and selectivity.

Modeling of Intermediates:

Benzyne Intermediate: The structure of the benzyne intermediate derived from a substituted benzene can be modeled to understand how substituents influence its geometry and electronic properties. The strained triple bond is the key feature, with calculations showing significantly weaker bonding compared to a linear alkyne. wikipedia.org

Meisenheimer Complex: In nucleophilic aromatic substitution reactions that proceed via an addition-elimination mechanism (on activated rings), the intermediate is a negatively charged Meisenheimer complex. libretexts.org Molecular modeling can show how the negative charge is delocalized onto electron-withdrawing substituents. libretexts.org

Organometallic Intermediates: In transition metal-catalyzed reactions, various intermediates such as η²-alkyne complexes, metal-vinylidene species, or π-allyl complexes can be formed. nih.gov Modeling these species helps to understand the catalytic cycle and the role of ligands in controlling the reaction outcome. nih.gov

Modeling of Transition States: The transition state is the highest energy point on a reaction pathway and its structure determines the reaction rate and selectivity. mdpi.com

Locating Transition States: Computational methods are used to locate the geometry of the transition state and calculate its energy. This allows for the determination of the activation energy (ΔG‡) of a reaction step.

Understanding Selectivity: By comparing the energies of competing transition states (e.g., those leading to different regio- or stereoisomers), computational chemists can predict the major product of a reaction. For instance, in the Rh-catalyzed cyclization of N-arylnitrones with alkynes, the diastereoselectivity was found to be controlled by steric hindrance in the imine insertion transition state. nih.gov

Analysis of Cation-Pi Interactions and Their Influence on Reactivity

Cation-π interactions are noncovalent forces between a cation and the electron-rich face of a π-system, such as a benzene ring. nih.govresearchgate.net These interactions, which are primarily electrostatic in nature, can be surprisingly strong and play a significant role in molecular recognition, enzyme catalysis, and reaction mechanisms. nih.govresearchgate.net The aromatic ring of Benzene, 1-(1-heptynyl)-2-methyl- can participate in such interactions.

The strength of a cation-π interaction depends on the nature of both the cation and the π-system. nih.gov Smaller, more charge-dense cations generally exhibit stronger interactions. nih.gov The electronic properties of the aromatic ring are also critical; electron-donating groups enhance the negative electrostatic potential on the ring's face, strengthening the interaction, while electron-withdrawing groups weaken it.

Cationπ-SystemGas Phase Binding Energy (−ΔH°) (kcal/mol)
Li⁺Benzene38 nih.gov
Na⁺Benzene28 researchgate.net
K⁺Benzene19 nih.gov
NH₄⁺Benzene19 nih.gov
Na⁺Ethylene12 researchgate.net

This table illustrates the strength of cation-π interactions with different cations and π-systems, showing they are significant noncovalent forces.

Influence on Reactivity: Cation-π interactions can influence chemical reactivity in several ways:

Stabilization of Intermediates and Transition States: A nearby cation can stabilize a build-up of negative charge in a transition state or intermediate, thereby accelerating a reaction. This has been explored in biomimetic catalysis. nih.gov

Altering Electrophilicity/Nucleophilicity: The interaction of a cation with the aromatic ring can withdraw electron density, potentially making other parts of the molecule, such as the alkyne group, more susceptible to nucleophilic attack.

Controlling Conformation and Orientation: In complex molecules, cation-π interactions can dictate the preferred conformation or the orientation of a substrate within a catalyst's active site, thus influencing stereoselectivity. nih.gov

Computational studies, particularly DFT, are vital for quantifying the energetic contribution of cation-π interactions and for visualizing their geometric preferences in complex systems and transition states. researchgate.netnih.gov Analysis often reveals that multiple, weaker, non-optimal cation-π interactions can collectively contribute significantly to binding and stabilization. nih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by probing the magnetic properties of atomic nuclei.

High-Resolution ¹H NMR and ¹³C NMR Techniques

¹H NMR Spectroscopy: In a hypothetical ¹H NMR spectrum of Benzene (B151609), 1-(1-heptynyl)-2-methyl-, distinct signals would be expected for the protons on the aromatic ring, the methyl group, and the heptynyl chain. The aromatic protons would likely appear in the range of 7.0-7.5 ppm. Due to the ortho-substitution pattern, these four protons would exhibit complex splitting patterns (multiplets) resulting from spin-spin coupling. The methyl group protons attached to the benzene ring would be expected to produce a singlet at approximately 2.3-2.5 ppm. The protons on the heptynyl chain would show characteristic shifts, with the methylene (B1212753) group adjacent to the alkyne (the propargylic protons) appearing as a triplet around 2.4 ppm. The other methylene protons of the heptyl chain would be found further upfield, between approximately 1.3 and 1.6 ppm, with the terminal methyl group of the heptyl chain appearing as a triplet around 0.9 ppm.

Hypothetical ¹H NMR Data for Benzene, 1-(1-heptynyl)-2-methyl-

Chemical Shift (ppm) Multiplicity Integration Assignment
~7.4-7.0 m 4H Ar-H
~2.4 s 3H Ar-CH₃
~2.4 t 2H C≡C-CH₂
~1.6-1.3 m 6H -(CH₂)₃-
~0.9 t 3H -CH₃

Note: This is a hypothetical representation.

Hypothetical ¹³C NMR Data for Benzene, 1-(1-heptynyl)-2-methyl-

Chemical Shift (ppm) Assignment
~140-120 Ar-C
~95-80 C≡C
~31-19 Heptyl Chain Carbons
~20 Ar-CH₃
~14 Heptyl -CH₃

Note: This is a hypothetical representation.

Advanced 2D NMR Experiments for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, it would show correlations between the adjacent protons on the aromatic ring and between the neighboring methylene groups in the heptyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign which protons are attached to which carbons, for example, linking the aromatic proton signals to their corresponding aromatic carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between carbons and protons that are two or three bonds apart. This is particularly useful for identifying quaternary carbons (carbons with no attached protons) and for confirming the connection between the benzene ring, the methyl group, and the heptynyl chain. For example, a correlation would be expected between the protons of the methyl group and the aromatic carbon to which it is attached, as well as the adjacent aromatic carbons.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, such as FT-IR and Raman, are used to identify the functional groups present in a molecule by measuring the vibrations of the chemical bonds.

Fourier Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of Benzene, 1-(1-heptynyl)-2-methyl- would be expected to show several characteristic absorption bands. A weak but sharp absorption around 2230-2215 cm⁻¹ would be indicative of the C≡C stretching vibration of the internal alkyne. The C(sp²)-H stretching of the aromatic ring would appear as a series of absorptions above 3000 cm⁻¹. The C(sp³)-H stretching of the methyl and heptyl groups would be observed in the range of 2850-2960 cm⁻¹. Aromatic C=C stretching vibrations would be seen in the 1600-1450 cm⁻¹ region. docbrown.info Finally, C-H out-of-plane bending vibrations in the 900-690 cm⁻¹ region could provide information about the substitution pattern of the benzene ring.

Hypothetical FT-IR Data for Benzene, 1-(1-heptynyl)-2-methyl-

Wavenumber (cm⁻¹) Intensity Assignment
>3000 Medium-Weak Aromatic C-H Stretch
2960-2850 Strong Aliphatic C-H Stretch
~2220 Weak C≡C Stretch
1600-1450 Medium-Weak Aromatic C=C Stretch

Note: This is a hypothetical representation.

Raman Spectroscopy Applications

Raman spectroscopy provides complementary information to FT-IR. The C≡C stretching vibration of the alkyne, which is often weak in the IR spectrum, would be expected to show a strong signal in the Raman spectrum, also in the 2230-2215 cm⁻¹ region. The aromatic ring vibrations would also give rise to characteristic Raman signals. Raman spectroscopy can be particularly useful for studying the non-polar bonds of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For Benzene, 1-(1-heptynyl)-2-methyl-, with a chemical formula of C₁₄H₁₈, the expected exact molecular weight is approximately 186.14 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z = 186.

The fragmentation pattern would likely involve the cleavage of the bonds in the heptyl chain. A prominent fragment would be expected from the loss of a propyl or butyl group from the alkyl chain. Another characteristic fragmentation pathway would be the benzylic cleavage, resulting in a stable tropylium-like cation. Analysis of these fragment ions would help to confirm the structure of the molecule.

Chromatographic Separation and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and semi-volatile compounds like "Benzene, 1-(1-heptynyl)-2-methyl-."

In a typical GC-MS analysis, the compound is injected into the gas chromatograph, where it is vaporized and carried by an inert gas through a long, thin capillary column. The separation is based on the compound's boiling point and its interactions with the stationary phase coating the inside of the column. As the separated components exit the column, they enter the mass spectrometer, where they are ionized and detected, providing a mass spectrum for each component.

GC-MS analysis of "Benzene, 1-(1-heptynyl)-2-methyl-" would provide:

Purity Assessment: The resulting chromatogram would show a major peak corresponding to the target compound, with any minor peaks indicating the presence of impurities. The area of each peak is proportional to the concentration of the component, allowing for a quantitative assessment of purity.

Component Identification: The mass spectrum of the main peak can be compared to spectral libraries (like those from NIST) for confirmation of the compound's identity. nih.govnist.gov Any impurity peaks can also be identified by their mass spectra.

Retention Time: The time it takes for the compound to travel through the GC column, known as the retention time, is a characteristic property under specific experimental conditions and can be used for identification purposes.

High-Performance Liquid Chromatography (HPLC) is another powerful separation technique that is complementary to GC-MS. Instead of a gas, HPLC uses a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. HPLC is particularly useful for compounds that are not sufficiently volatile for GC or for the separation of isomers that may be difficult to resolve by GC.

For "Benzene, 1-(1-heptynyl)-2-methyl-," HPLC could be employed for:

Purity Determination: Similar to GC, HPLC can provide a chromatogram where the area of the main peak corresponds to the purity of the compound.

Separation of Isomers: HPLC can be highly effective in separating positional isomers, such as 1-(m-tolyl)hept-1-yne and 1-(p-tolyl)hept-1-yne, from the target ortho-isomer. The choice of stationary and mobile phases is critical for achieving optimal separation. Different types of HPLC columns, such as normal-phase, reverse-phase, or chiral columns, can be used depending on the specific separation required.

Elemental Analysis for Empirical Formula Determination

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is then used to calculate the empirical formula, which is the simplest whole-number ratio of atoms in the compound.

For a pure sample of "Benzene, 1-(1-heptynyl)-2-methyl-" (C₁₄H₁₈), the theoretical elemental composition would be:

Carbon (C): 90.26%

Hydrogen (H): 9.74%

Experimental results from elemental analysis that closely match these theoretical values would provide strong evidence for the proposed molecular formula.

Element Theoretical Percentage
Carbon (C)90.26%
Hydrogen (H)9.74%

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays in a specific pattern, which can then be mathematically analyzed to generate a detailed model of the molecular structure.

If "Benzene, 1-(1-heptynyl)-2-methyl-" can be obtained in a suitable crystalline form, X-ray crystallography could provide unambiguous information about:

Bond Lengths and Angles: Precise measurements of the distances between atoms and the angles between bonds.

Conformation: The spatial arrangement of the atoms in the molecule.

Intermolecular Interactions: How the molecules pack together in the crystal lattice.

This technique provides the most definitive structural information for a compound in its solid state.

Applications and Future Directions in Chemical Research

Benzene (B151609), 1-(1-heptynyl)-2-methyl- as a Versatile Synthetic Building Block

The inherent reactivity of the carbon-carbon triple bond in "Benzene, 1-(1-heptynyl)-2-methyl-" makes it a prime candidate for constructing more elaborate molecular architectures. Its utility as a synthetic building block can be envisioned in the creation of complex organic molecules, including those with biological relevance and novel electronic properties.

The ortho-alkynylarene framework is a well-established precursor for the synthesis of a variety of complex carbocyclic and heterocyclic systems through intramolecular cyclization reactions. The strategic positioning of the alkynyl and methyl groups in "Benzene, 1-(1-heptynyl)-2-methyl-" can be exploited to direct the formation of specific ring structures.

Transition metal-catalyzed cyclizations are a powerful tool for transforming ortho-alkynyl arenes into more complex structures. For instance, rhodium-catalyzed cyclization of similar ortho-alkynyl phenols and anilines has been shown to produce 2,3-disubstituted benzofurans and indoles, respectively. This suggests that derivatives of "Benzene, 1-(1-heptynyl)-2-methyl-" could serve as substrates for the synthesis of analogous heterocyclic compounds.

Furthermore, electrophilic cyclization of diarylalkynes is a known method for preparing a wide array of carbocyclic and heterocyclic compounds. It is plausible that "Benzene, 1-(1-heptynyl)-2-methyl-" could undergo similar transformations when reacted with appropriate electrophiles, leading to the formation of functionalized naphthalene or other polycyclic aromatic systems. The presence of the heptyl chain offers a handle for further functionalization or can influence the solubility and physical properties of the resulting molecules.

Potential Reaction TypeStarting Material AnaloguePotential Product Class
Rhodium-Catalyzed Cyclizationo-Alkynylphenols/AnilinesSubstituted Benzofurans/Indoles
Electrophilic CyclizationDiarylalkynesFunctionalized Naphthalenes
Palladium-Catalyzed Annulationo-IodobiarylsPhenanthrenes

"Benzene, 1-(1-heptynyl)-2-methyl-" can be considered a monomeric unit for the construction of expanded π-conjugated systems, such as cyclic phenyleneethynylenes (CPEs). These macrocyclic compounds are of significant interest due to their unique electronic, optical, and host-guest properties. The synthesis of such structures often relies on the iterative coupling of arylethynyl units.

The Sonogashira coupling reaction is a cornerstone in the synthesis of phenyleneethynylene oligomers and polymers. By designing appropriate bifunctional monomers derived from "Benzene, 1-(1-heptynyl)-2-methyl-", it would be possible to engage in controlled oligomerization or macrocyclization reactions. The ortho-methyl group would likely impart a non-planar conformation to the resulting oligomers or macrocycles, which can be a desirable feature to enhance solubility and influence the packing in the solid state.

The synthesis of alkoxy-substituted ortho-phenylene ethynylene oligomers has been successfully achieved using Sonogashira coupling, demonstrating the feasibility of building such structures step-wise. nih.gov A similar approach could be envisioned for "Benzene, 1-(1-heptynyl)-2-methyl-", potentially leading to novel CPEs with tailored cavity sizes and electronic properties.

Integration into Materials Science

The unique combination of a rigid aromatic core and a flexible alkyl chain in "Benzene, 1-(1-heptynyl)-2-methyl-" makes it an attractive candidate for the development of new materials with tunable properties. Its ability to be incorporated into polymeric structures and to participate in self-assembly processes opens avenues for its use in advanced materials applications.

The presence of the reactive alkyne functionality allows "Benzene, 1-(1-heptynyl)-2-methyl-" to act as a monomer in various polymerization reactions. The resulting polymers would feature a poly(phenyleneethynylene) backbone, known for its semiconducting and photoluminescent properties.

Poly(phenyleneethynylene)s (PPEs) are a well-studied class of conjugated polymers with applications in organic electronics, sensors, and bio-imaging. The synthesis of these polymers can be achieved through various methods, including alkyne metathesis and palladium-catalyzed cross-coupling reactions like Sonogashira and Heck coupling.

"Benzene, 1-(1-heptynyl)-2-methyl-" could be polymerized to yield a substituted PPE. The ortho-methyl and n-heptyl side chains would play a crucial role in determining the properties of the resulting polymer. The bulky side groups would likely increase the solubility of the polymer in common organic solvents, facilitating its processing and characterization. Furthermore, the steric hindrance introduced by the ortho-methyl group could influence the planarity of the polymer backbone, thereby tuning its electronic and optical properties. It has been observed that the introduction of side groups on the phenyl rings of PPEs can cause a blue shift in their absorption spectra, indicating a decrease in electronic delocalization along the polymer chain. researchgate.net

Polymerization MethodPotential Polymer TypeKey Features Conferred by Monomer Structure
Alkyne MetathesisPoly(ortho-methyl, para-heptynyl-phenyleneethynylene)Enhanced solubility, tunable conjugation length
Sonogashira PolymerizationPoly(ortho-methyl, para-heptynyl-phenyleneethynylene)Controlled molecular weight and structure

The molecular structure of "Benzene, 1-(1-heptynyl)-2-methyl-" is conducive to the formation of ordered structures through non-covalent interactions, leading to supramolecular assemblies and potentially polymerizable liquid crystalline phases (mesophases). The interplay between the rigid aromatic core and the flexible heptyl chain can drive the self-assembly into various morphologies.

Supramolecular polymers based on benzene-1,3,5-tricarboxamides have demonstrated the ability to form robust yet adaptive structures in solution. nih.gov While "Benzene, 1-(1-heptynyl)-2-methyl-" lacks the hydrogen-bonding amide groups, the potential for π-π stacking of the aromatic rings and van der Waals interactions between the heptyl chains could lead to the formation of columnar or lamellar structures. Such self-assembled structures could exhibit interesting anisotropic properties.

If the compound were to form a liquid crystalline phase, the molecules would possess a degree of orientational order. Polymerization within this ordered phase, a process known as in-situ polymerization, could lock in the mesoscopic structure, leading to the formation of highly ordered and anisotropic polymer networks. These materials could find applications in areas such as organic electronics and separation membranes.

Components in Advanced Functional Materials

The unique molecular architecture of Benzene, 1-(1-heptynyl)-2-methyl-, featuring a rigid aromatic core appended with a linear alkyl-substituted alkyne, suggests its potential as a fundamental building block in the design of advanced functional materials. Specifically, its structure is analogous to monomers used in the synthesis of poly(arylene ethynylene)s (PAEs), a class of conjugated polymers known for their promising applications in organic electronics. academie-sciences.frnih.gov PAEs are valued for their thermal stability, chemical robustness, and tunable optoelectronic properties, which are largely dictated by the nature of the aromatic and alkyne substituents. academie-sciences.fr

The incorporation of the ortho-methyl group and the heptynyl chain in Benzene, 1-(1-heptynyl)-2-methyl- could offer several advantages in the context of functional polymers. The alkyl chain can enhance the solubility of the resulting polymers in common organic solvents, which is a crucial factor for solution-based processing and fabrication of thin-film devices. researchgate.net Furthermore, the steric hindrance introduced by the ortho-methyl group may influence the planarity of the polymer backbone, thereby affecting the extent of π-conjugation and, consequently, the material's absorption and emission characteristics. academie-sciences.frnih.gov Such tailored polymers are of significant interest for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. rsc.orgresearchgate.netoled.com

Below is a table summarizing the potential properties and applications of polymers derived from Benzene, 1-(1-heptynyl)-2-methyl-.

PropertyPotential AdvantageApplication Area
Enhanced SolubilityImproved processability from solutionPrintable electronics, OLEDs, OPVs
Tunable π-ConjugationControl over optical and electronic propertiesOLEDs (color tuning), OPVs (absorption spectrum), Sensors
Steric EffectsInfluence on polymer morphology and packingThin-film transistors, advanced coatings

Catalytic Roles and Ligand Design

While direct catalytic applications of Benzene, 1-(1-heptynyl)-2-methyl- are not extensively documented, its structural motifs—a terminal alkyne and an arene—are central to various catalytic processes, both as a substrate for transformations and as a scaffold for ligand development.

Exploration as a Substrate in Novel Catalytic Transformations

The carbon-carbon triple bond in Benzene, 1-(1-heptynyl)-2-methyl- is a highly versatile functional group that can participate in a wide array of catalytic transformations. mdpi.com These include, but are not limited to, transition metal-catalyzed reactions such as cyclotrimerization to form substituted benzenes, researchgate.net hydrofunctionalization, and cycloaddition reactions. scribd.com The presence of the ortho-methyl group can impart regioselectivity in these transformations due to steric and electronic effects. wikipedia.org

Furthermore, the terminal alkyne C-H bond is acidic and can be deprotonated to form a metal acetylide, which is a potent nucleophile in C-C bond-forming reactions. libretexts.orgacs.org This reactivity is fundamental to numerous coupling reactions, including Sonogashira, Glaser, and Hay couplings, which are pivotal in the synthesis of conjugated organic materials. The specific reactivity of Benzene, 1-(1-heptynyl)-2-methyl- in such transformations would be influenced by the steric hindrance from the ortho-methyl group.

Potential for Ligand Scaffolds in Transition Metal Catalysis

The rigid framework of Benzene, 1-(1-heptynyl)-2-methyl- makes it an intriguing candidate for the development of novel ligands for transition metal catalysis. The alkyne moiety can coordinate to a metal center in various modes (e.g., η²-alkyne), and the aromatic ring can be further functionalized with donor atoms (e.g., phosphorus, nitrogen, oxygen) to create multidentate ligands. acs.orgnih.govrsc.org

The ortho-methyl group can play a crucial role in ligand design by influencing the steric environment around the metal center. This can affect the catalytic activity, selectivity, and stability of the resulting metal complex. For instance, bulky ligands are often employed to promote reductive elimination and to control the coordination number of the metal. The combination of the rigid alkyne unit and the steric influence of the methyl group could lead to the development of ligands with unique properties for applications in cross-coupling reactions, polymerization, and asymmetric catalysis.

Structure-Reactivity Relationships and Rational Design of Derivatives

The reactivity of Benzene, 1-(1-heptynyl)-2-methyl- and the properties of its derivatives are intrinsically linked to its molecular structure. Understanding these relationships is key to the rational design of new molecules with tailored functionalities.

Impact of Alkyne Position and Alkyl Chain Length on Reactivity

The position of the alkyne is a critical determinant of its reactivity. As a terminal alkyne, Benzene, 1-(1-heptynyl)-2-methyl- possesses an acidic proton, enabling the formation of metal acetylides and participation in a variety of coupling reactions. libretexts.org An internal alkyne isomer would lack this acidic proton and exhibit different reactivity, primarily engaging in addition and cycloaddition reactions. msu.edu

The length of the n-heptyl chain primarily influences the physical properties of the molecule and its derivatives, such as solubility and melting point. In the context of materials science, a longer alkyl chain can enhance solubility and affect the morphology of thin films, which can have a significant impact on the performance of organic electronic devices.

Substituent Effects of the Methyl Group on Further Functionalization

The ortho-methyl group on the benzene ring exerts both electronic and steric effects that can significantly influence the regioselectivity and rate of subsequent functionalization reactions. Electronically, the methyl group is a weak electron-donating group, which can activate the aromatic ring towards electrophilic substitution at the positions ortho and para to it. quora.com However, the steric hindrance imposed by the methyl group can disfavor substitution at the adjacent ortho position, often leading to a preference for substitution at the para position. libretexts.org

This "ortho effect" can be leveraged to control the outcome of various reactions, enabling the selective synthesis of specific isomers. stackexchange.com For instance, in electrophilic aromatic substitution reactions, the incoming electrophile would likely be directed to the positions para and ortho to the methyl group, with the steric bulk of the electrophile and the reaction conditions determining the product distribution.

The following table summarizes the anticipated effects of the methyl group on the functionalization of the aromatic ring.

Reaction TypeExpected Outcome
Electrophilic Aromatic SubstitutionDirecting to ortho and para positions, with potential steric hindrance at the position adjacent to the methyl and heptynyl groups.
Metal-catalyzed Cross-CouplingPotential for steric hindrance to influence the rate and yield of reactions involving functional groups introduced onto the ring.

Emerging Research Trends and Challenges in the Synthesis of Benzene, 1-(1-heptynyl)-2-methyl-

The synthesis of arylalkynes, such as Benzene, 1-(1-heptynyl)-2-methyl-, is a focal point of contemporary organic chemistry, driven by their utility as building blocks in pharmaceuticals, agrochemicals, and materials science. Current research is heavily influenced by the principles of green and sustainable chemistry, aiming to develop more efficient, selective, and environmentally benign synthetic methodologies. This section explores the emerging trends and challenges in this field, with a focus on green chemistry approaches, chemo- and regioselective transformations, and the development of sustainable synthesis routes.

Green Chemistry Approaches to Synthesis of Arylalkynes

The paradigm of green chemistry, which emphasizes waste prevention, atom economy, and the use of safer chemicals and solvents, is reshaping the synthesis of arylalkynes. nih.gov A significant area of focus is the development of environmentally friendly alternatives to traditional cross-coupling reactions, such as the Sonogashira coupling, which is a cornerstone for the formation of C(sp²)-C(sp) bonds.

Sustainable Solvents and Catalysts:

One of the primary tenets of green chemistry is the reduction or elimination of hazardous solvents. Research has demonstrated the efficacy of biomass-derived solvents as green media for transition metal-catalyzed C-H activation reactions. acs.org Solvents like Cyrene™, derived from cellulose, are being explored as biodegradable, non-toxic alternatives to conventional polar aprotic solvents for reactions like the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). researchgate.net Furthermore, bio-based ethanol is recognized for its favorable sustainability profile, aligning with the principles of using renewable feedstocks and safer solvents.

Polysiloxane-encapsulated metal nanoparticles

Silica-supported copper and polymer gel catalysts

Graphitic carbon-supported metal nanocatalysts

Metal-Organic Frameworks (MOFs)

Porous Organic Frameworks (POPs)

Bio-material-supported catalysts nih.gov

These heterogeneous catalysts combine the advantages of high catalytic activity, often associated with homogeneous catalysts, with the ease of recovery and reuse characteristic of heterogeneous systems. nih.gov For instance, a polysiloxane-stabilized platinum nanoparticle catalyst has been shown to be effective for the selective hydrosilylation of alkynes to synthesize vinyl silanes. nih.gov

Innovative Synthetic Methodologies:

Beyond solvent and catalyst replacement, novel synthetic strategies are being developed to enhance the green credentials of arylalkyne synthesis. Photocatalysis, which utilizes light to drive chemical reactions, offers a green alternative for the synthesis of nitrogen-enriched heterocycles from alkynes and alkenes. rsc.org This approach can often proceed under milder conditions and may not require traditional catalysts.

Flow chemistry is another emerging technology that promotes greener synthesis. cinz.nz By conducting reactions in a continuous flow system rather than in a traditional batch reactor, several advantages can be realized, including improved heat and mass transfer, enhanced safety by minimizing the volume of hazardous materials at any given time, and easier scalability. cinz.nzmit.edu Continuous flow processing has been successfully applied to the synthesis of alkynes from isoxazolones, overcoming limitations of the batch process such as variable yields and the release of toxic gases. rsc.orgvapourtec.com

Green Chemistry ApproachDescriptionKey Advantages
Sustainable Solvents Use of biomass-derived and biodegradable solvents like Cyrene™ and bio-ethanol. acs.orgresearchgate.netReduced toxicity, improved biodegradability, and use of renewable resources.
Recyclable Catalysts Employment of heterogeneous catalysts such as supported metal nanoparticles and MOFs. nih.govnih.govMinimized waste, catalyst reusability, and reduced cost.
Photocatalysis Utilization of light to initiate and drive chemical reactions. rsc.orgMilder reaction conditions and potential for catalyst-free transformations.
Flow Chemistry Performing reactions in a continuous flow system. cinz.nzmit.edursc.orgvapourtec.comEnhanced safety, improved efficiency, and easier scalability.

Chemo- and Regioselective Transformations for Complex Arylalkynes

The synthesis of complex molecules often requires precise control over the chemo- and regioselectivity of chemical reactions. For arylalkynes, this means selectively functionalizing the alkyne moiety or specific positions on the aromatic ring without affecting other functional groups present in the molecule.

Advanced Catalytic Systems:

Recent advances in catalysis have provided powerful tools for achieving high levels of chemo- and regioselectivity. For example, the use of specific ligands in transition metal catalysis can control the regioselectivity of alkyne functionalization. This is exemplified in the stereo-divergent functionalization of alkynes, where the choice of catalyst and ligands can lead to the selective formation of either E- or Z-alkenes. rsc.org

Multicomponent reactions (MCRs) are another powerful strategy for the efficient synthesis of complex molecules from three or more starting materials in a single step. nih.gov MCRs are highly atom-economical and can rapidly generate molecular diversity, making them attractive for drug discovery and the synthesis of complex chemotypes. nih.gov

Innovative Reaction Methodologies:

The development of novel reaction pathways is also contributing to enhanced chemo- and regioselectivity. For instance, a catalyst-free, one-pot chemo- and regioselective synthesis of polycondensed indoles and imidazoles functionalized with acylethenyl groups has been reported. mdpi.com Furthermore, the tetrafunctionalization of fluoroalkynes has been shown to enable the divergent synthesis of 5- to 7-membered azacycles with high chemo-, regio-, and stereoselectivity. researchgate.net This method utilizes the fluorine atom as a detachable activator, avoiding the need for transition metal catalysts and external oxidants. researchgate.net

Transformation TypeDescriptionKey Features
Ligand-Controlled Selectivity The use of specific ligands to direct the outcome of a reaction, achieving high regio- and stereoselectivity. rsc.orgPrecise control over product formation.
Multicomponent Reactions (MCRs) Combining three or more reactants in a single step to form a complex product. nih.govHigh atom economy and rapid generation of molecular complexity.
Catalyst-Free Transformations Development of reactions that proceed without the need for a catalyst, often under mild conditions. mdpi.comReduced cost and environmental impact.
Fluoroalkyne Annulation Utilizing fluoroalkynes for the divergent synthesis of complex heterocyclic structures. researchgate.netHigh selectivity and avoidance of transition metals and oxidants.

Development of Sustainable Synthesis Routes for Substituted Alkynes

The development of sustainable synthesis routes for substituted alkynes is a broad field that encompasses many of the principles discussed in the previous sections, with a particular emphasis on the use of renewable resources and the development of highly efficient and selective reactions.

Renewable Feedstocks and Solvents:

A key aspect of sustainable synthesis is the transition from fossil fuel-based feedstocks to renewable alternatives. Research is ongoing to develop methods for producing alkynes from biomass or waste streams, which would significantly reduce the environmental footprint of their synthesis. openaccesspub.org As previously mentioned, the use of biomass-derived solvents is also a critical component of this strategy, with solvents such as isosorbide dimethyl ether, acetaldehyde diethyl acetal, and 2-methyltetrahydrofuran showing promise in various carboxylation and cross-coupling reactions. nih.govrsc.org

Efficient and Selective Catalysis:

The development of highly efficient and selective catalytic systems is paramount for sustainable synthesis. This includes the use of recyclable catalysts that minimize waste and the development of new catalytic reactions that proceed with high atom economy. nih.govnih.gov For example, carbonyl-alkyne metathesis is an atom-efficient method for constructing carbocycles and heterocycles. benthamdirect.com Iron-catalyzed cross-coupling of alkyl halides with alkynyl Grignard reagents provides a more sustainable alternative to palladium-catalyzed reactions for the synthesis of substituted alkynes. organic-chemistry.org

Innovative and Enabling Technologies:

Sustainability AspectDescriptionExamples
Renewable Feedstocks Utilizing biomass and waste streams as starting materials for alkyne synthesis. openaccesspub.orgProduction of alkynes from bio-based sources.
Sustainable Solvents Employing biomass-derived solvents in synthetic transformations. nih.govrsc.org2-Methyltetrahydrofuran, Cyrene™, and isosorbide dimethyl ether.
Efficient Catalysis Developing highly active, selective, and recyclable catalysts. nih.govnih.govbenthamdirect.comorganic-chemistry.orgIron-catalyzed cross-coupling and carbonyl-alkyne metathesis.
Enabling Technologies Adopting technologies like flow chemistry and photocatalysis. rsc.orgcinz.nzmit.edursc.orgvapourtec.comContinuous flow synthesis of alkynes and light-driven reactions.

Q & A

Q. What are the recommended synthetic routes for Benzene, 1-(1-heptynyl)-2-methyl- in laboratory settings?

  • Methodological Answer : The compound can be synthesized via Sonogashira coupling , a cross-coupling reaction between a halogenated aromatic precursor (e.g., 2-methyl-1-bromobenzene) and 1-heptyne. Key steps include:
  • Use of palladium catalysts (e.g., Pd(PPh₃)₄) and copper iodide as a co-catalyst.
  • Reaction under inert atmosphere (N₂/Ar) in anhydrous solvents (e.g., THF or DMF).
  • Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) .
    Note : Optimize equivalents of alkyne and reaction time to minimize byproducts like homocoupled alkynes.

Q. How can the structure of Benzene, 1-(1-heptynyl)-2-methyl- be confirmed using spectroscopic methods?

  • Methodological Answer :
  • ¹H NMR : The alkyne proton (C≡C-H) appears as a singlet near δ 2.1–2.3 ppm. Methyl groups on the benzene ring (2-methyl) resonate at δ 2.4–2.6 ppm as a singlet. Aromatic protons show splitting patterns dependent on substituent positions .
  • GC-MS : Molecular ion peak ([M]⁺) at m/z corresponding to the molecular weight (e.g., ~176 g/mol for C₁₄H₁₈). Fragmentation patterns include loss of the heptynyl chain (e.g., m/z 91 for tropylium ion) .
  • IR Spectroscopy : Alkyne C≡C stretch at ~2100–2260 cm⁻¹ and aromatic C-H stretches at ~3000–3100 cm⁻¹ .

Q. What are the stability considerations for Benzene, 1-(1-heptynyl)-2-methyl- under storage and experimental conditions?

  • Methodological Answer :
  • Storage : Store at 2–8°C in airtight, light-resistant containers to prevent oxidation of the alkyne group. Avoid exposure to moisture, which may hydrolyze the triple bond .
  • Decomposition Risks : Thermal degradation above 150°C may release toxic gases (e.g., CO, hydrocarbons). Monitor for discoloration or precipitate formation as signs of instability .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved during synthesis?

  • Methodological Answer :
  • Controlled Experiments : Vary catalyst loading (0.5–5 mol% Pd) and solvent polarity (e.g., DMF vs. THF) to isolate optimal conditions.
  • Isotopic Labeling : Use ¹³C-labeled alkynes to track coupling efficiency via NMR or MS .
  • Byproduct Analysis : Employ high-resolution LC-MS to identify side products (e.g., homocoupled diarylalkynes) and adjust stoichiometry .

Q. What computational methods are suitable for predicting the reactivity of Benzene, 1-(1-heptynyl)-2-methyl- in catalytic systems?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for Sonogashira coupling steps (e.g., oxidative addition, transmetallation). Software: Gaussian or ORCA .
  • Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMF solvation shells around Pd centers) .
  • QSPR Models : Correlate substituent electronic parameters (Hammett σ values) with reaction rates .

Q. How can the environmental impact of Benzene, 1-(1-heptynyl)-2-methyl- be assessed in laboratory waste streams?

  • Methodological Answer :
  • Ecotoxicity Assays : Use Daphnia magna or Vibrio fischeri bioluminescence inhibition tests to estimate LC₅₀ values .
  • Degradation Studies : Expose the compound to UV/H₂O₂ advanced oxidation processes (AOPs) and monitor degradation products via GC-MS .
  • Soil Mobility : Perform column leaching experiments with standardized OECD soils to assess sorption potential (log Kₒc) .

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